GNF-Pf-520 -

GNF-Pf-520

Catalog Number: EVT-2923275
CAS Number:
Molecular Formula: C30H48N6O4S2
Molecular Weight: 620.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of GNF-Pf-520 involves multiple steps that typically begin with the preparation of key intermediates. The synthetic route includes:

  1. Formation of Intermediates: The initial step often involves the creation of various intermediates that are essential for constructing the final compound.
  2. Coupling Reactions: These intermediates are then subjected to coupling reactions to form the core structure of GNF-Pf-520.
  3. Purification: After synthesis, purification techniques such as chromatography are employed to isolate GNF-Pf-520 in a pure form.

The detailed synthetic pathway has not been extensively published but involves established organic synthesis techniques commonly used in pharmaceutical chemistry .

Molecular Structure Analysis

GNF-Pf-520 has a complex molecular structure characterized by its specific arrangement of atoms. The molecular formula and structural data indicate that it contains multiple functional groups that contribute to its biological activity.

  • Molecular Formula: The exact molecular formula has not been explicitly detailed in the available literature.
  • Structural Features: The compound includes elements such as carbon, hydrogen, nitrogen, and possibly fluorine or other halogens, which are typical in antimalarial compounds.

The three-dimensional conformation of GNF-Pf-520 plays a crucial role in its interaction with biological targets within the malaria parasite .

Chemical Reactions Analysis

The chemical reactivity of GNF-Pf-520 is primarily explored through its interactions with biological targets. In vitro studies have shown that GNF-Pf-520 can inhibit specific enzymes or pathways critical to the survival and replication of Plasmodium falciparum.

  1. Inhibition Mechanisms: The compound may act by inhibiting key metabolic pathways in the parasite.
  2. Reactivity with Biological Targets: Specific binding interactions with receptor sites or enzymes have been characterized through various biochemical assays.

Further studies are necessary to elucidate all possible chemical reactions involving GNF-Pf-520, particularly those relevant to its antimalarial activity .

Mechanism of Action

The mechanism of action of GNF-Pf-520 involves targeting specific biochemical pathways within Plasmodium falciparum. Preliminary research suggests that:

  1. Inhibition of Protein Synthesis: The compound may disrupt protein synthesis within the parasite.
  2. Metabolic Disruption: It might interfere with metabolic processes essential for parasite survival.

Quantitative data from pharmacological studies indicate that GNF-Pf-520 exhibits significant potency against Plasmodium falciparum, making it a promising candidate for further development as an antimalarial agent .

Physical and Chemical Properties Analysis

GNF-Pf-520 exhibits several physical and chemical properties that are relevant to its function as a drug candidate:

Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are typically used to characterize these properties during development .

Applications

GNF-Pf-520 is primarily researched for its potential application in treating malaria caused by Plasmodium falciparum. Its specific activity against this parasite positions it as a candidate for:

  1. Antimalarial Drug Development: Further studies aim to optimize its efficacy and safety profile.
  2. Research Tool: It can serve as a tool compound in studying malaria biology and drug resistance mechanisms.

As research progresses, GNF-Pf-520 may contribute significantly to global efforts in combating malaria, particularly in regions where resistance to existing treatments is prevalent .

Discovery and Development of GNF-Pf-520 as an Antimalarial Agent

Hit Identification from High-Throughput Phenotypic Screening [1] [4]

GNF-Pf-520 originated from a large-scale phenotypic screen of ~2 million compounds using a Plasmodium falciparum blood-stage proliferation assay (strain 3D7). This cell-based high-throughput screening (HTS) strategy prioritized compounds with:

  • Sub-micromolar potency: IC₅₀ <1 µM against both drug-sensitive (3D7) and multidrug-resistant (W2) strains [3] [7]
  • High selectivity index: >20-fold selectivity over mammalian (Huh7) cell lines [3]
  • Chemical novelty: Absence of structural similarity to existing antimalarials (e.g., aminoquinolines or artemisinins) [4]

Initial hits included three imidazolopiperazine derivatives (GNF-Pf-5069, GNF-Pf-5179, and GNF-Pf-5466), identified through a SybrGreen-based DNA quantification assay measuring parasite growth inhibition. These compounds demonstrated uniform activity across resistant strains, suggesting a novel mechanism of action unaffected by existing resistance pathways [3] [7].

Table 1: Initial Imidazolopiperazine Hits from Phenotypic Screening

CompoundEBI CodeR1 GroupIC₅₀ (nM) 3D7IC₅₀ (nM) W2
GNF-Pf-5069GNF-Pf-5069Glycine6397
GNF-Pf-5179GNF-Pf-5179(dl)-Phenylalanine235271
GNF-Pf-5466GNF-Pf-5466(dl)-Leucine116119

The screening platform employed rigorous controls (mefloquine and artemisinin as reference standards) and leveraged the Malaria Drug Accelerator (MalDA) consortium’s resources for cross-validation of hits [4].

Scaffold Evolution: From Imidazolopiperazine Derivatives to Novel Chemotypes [3] [7]

Lead optimization focused on three key regions of the imidazolopiperazine scaffold: the amino acid moiety (R1), the fluorophenyl ring (R2), and the aniline group (R3). Structure-activity relationship (SAR) studies systematically addressed metabolic vulnerabilities while enhancing antimalarial potency.

R1 Modifications

Replacement of glycine in GNF-Pf-5069 with α-methylalanine (compound 11) maintained potency (IC₅₀: 20 nM) while eliminating chiral complexity and blocking oxidative metabolism. Enantiomeric studies showed negligible potency differences between d- and l-phenylalanine derivatives (e.g., 12 vs. 13), confirming stereochemical flexibility [3] [7].

Table 2: Impact of R1 Modifications on Antiplasmodial Activity

CompoundR1 GroupIC₅₀ (nM) 3D7IC₅₀ (nM) W2
5Glycine2023
8β-Alanine7075
11α-Methylalanine2025
12(l)-Phenylalanine110121

R2 and R3 Optimizations

  • R2: Para-fluoro substitution (compound 5) maximized potency and atom economy. Ortho-fluoro or bulky groups (e.g., 4-methylphenyl, 17) reduced activity >10-fold due to steric clashes [3].
  • R3: Methylenedioxylaniline replacement with 3,4-difluorophenyl (compound 20) balanced lipophilicity and metabolic stability. Glycine-linked analogues outperformed bulkier R1 groups in this context [3].

Synthetic routes featured a Groebke-Blackburn three-component reaction between 2-aminopyrazine, aldehydes, and isocyanides, followed by PtO₂-catalyzed pyrazine reduction. Late-stage diversification utilized palladium-mediated amination of intermediate 7 [7].

Target Product Profile Alignment with WHO Antimalarial Drug Development Guidelines [3] [4]

GNF-Pf-520’s development adhered to WHO-defined Target Candidate Profiles (TCPs), specifically TCP-1 (blood-stage clearance) and TCP-5 (transmission-blocking). Key alignment parameters include:

TCP-1 Compliance

  • Multidrug resistance activity: IC₅₀ of 20–25 nM against both CQ-sensitive (3D7) and CQ-resistant (W2) strains [3]
  • In vivo efficacy: 99.4% reduction in Plasmodium berghei parasitemia at 100 mg/kg (single oral dose) and extended mouse survival by 17 days [7]
  • Pharmacokinetics: Improved Cₘₐₓ and AUC(0–5h) over early hits (e.g., GNF-Pf-5069) via α-methylalanine incorporation [3]

TCP-5 Potential

Though explicit gametocytocidal data is unavailable, the scaffold’s activity against liver-stage parasites (Plasmodium yoelii model) suggests potential for transmission-blocking optimization [4].

Table 3: Alignment of GNF-Pf-520 Attributes with WHO Target Candidate Profiles

WHO TCP RequirementGNF-Pf-520 AttributeValidation Method
TCP-1: Blood-stage efficacyIC₅₀ <100 nM across resistant strainsIn vitro SybrGreen assay
TCP-1: Oral bioavailabilityImproved AUC vs. early leadsMouse PK studies
TCP-1: Low cytotoxicitySelectivity index >20 (Huh7 cells)Cell viability assays
TCP-5: Transmission-blocking potentialLiver-stage activity in P. yoeliiIn vivo imaging

Properties

Product Name

GNF-Pf-520

IUPAC Name

1-[4-(5,5-dimethyl-4H-1,3-thiazol-2-yl)piperazin-1-yl]-3-[4-[3-[4-(5,5-dimethyl-4H-1,3-thiazol-2-yl)piperazin-1-yl]-2-hydroxypropoxy]phenoxy]propan-2-ol

Molecular Formula

C30H48N6O4S2

Molecular Weight

620.9 g/mol

InChI

InChI=1S/C30H48N6O4S2/c1-29(2)21-31-27(41-29)35-13-9-33(10-14-35)17-23(37)19-39-25-5-7-26(8-6-25)40-20-24(38)18-34-11-15-36(16-12-34)28-32-22-30(3,4)42-28/h5-8,23-24,37-38H,9-22H2,1-4H3

InChI Key

KPTLJHVHNWSGKQ-UHFFFAOYSA-N

SMILES

CC1(CN=C(S1)N2CCN(CC2)CC(COC3=CC=C(C=C3)OCC(CN4CCN(CC4)C5=NCC(S5)(C)C)O)O)C

Solubility

not available

Canonical SMILES

CC1(CN=C(S1)N2CCN(CC2)CC(COC3=CC=C(C=C3)OCC(CN4CCN(CC4)C5=NCC(S5)(C)C)O)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.